N-(5-chloropyridin-2-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(5-chloropyridin-2-yl)-9H-xanthene-9-carboxamide is a chemical compound that belongs to the class of xanthene derivatives. This compound is characterized by the presence of a xanthene core structure, which is a tricyclic aromatic system, and a carboxamide group attached to the xanthene ring. The 5-chloropyridin-2-yl group is attached to the nitrogen atom of the carboxamide, adding to the compound’s complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 5-chloropyridin-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The xanthene core can be oxidized to form xanthone derivatives.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Xanthone derivatives.
Reduction: 9H-xanthene-9-amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s inherent fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-9H-xanthene-9-carboxamide is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The xanthene core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Betrixaban: N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a factor Xa inhibitor used as an anticoagulant.
2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: A thiourea derivative with potential antioxidant and electrochemical properties.
Uniqueness
N-(5-chloropyridin-2-yl)-9H-xanthene-9-carboxamide is unique due to its combination of a xanthene core and a 5-chloropyridin-2-yl group. This structure imparts distinct chemical and physical properties, making it versatile for various applications in research and industry. Its ability to undergo multiple types of chemical reactions further enhances its utility as a synthetic intermediate and a research tool.
Properties
Molecular Formula |
C19H13ClN2O2 |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C19H13ClN2O2/c20-12-9-10-17(21-11-12)22-19(23)18-13-5-1-3-7-15(13)24-16-8-4-2-6-14(16)18/h1-11,18H,(H,21,22,23) |
InChI Key |
NIIBOODBJMCQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=C(C=C4)Cl |
Origin of Product |
United States |
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